Head-to-Head HSF1 Pathway IC50 in U2OS vs. Patent Example 1
Compound 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide (Example 39) inhibited 17-AAG-induced HSF1 transcriptional activity in human U2OS cells with an IC50 of 2.80 nM, whereas Example 1 (CHEMBL4063330) showed an IC50 of 44 nM in the same assay format (HSP72 induction readout) [REFS-1, REFS-2].
| Evidence Dimension | HSF1-mediated HSP72 induction inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | Example 1 (CHEMBL4063330): IC50 = 44 nM |
| Quantified Difference | 15.7-fold potency advantage (44 / 2.80) |
| Conditions | Human U2OS osteosarcoma cells; 17-AAG (an HSP90 inhibitor) induced HSF1 activation; HSP72 protein levels measured after 1 h pre-incubation with test compound followed by 17-AAG challenge. |
Why This Matters
When planning HSF1-dependent cancer-dependency models, researchers should select this compound over Example 1 to achieve near-complete pathway suppression at low nanomolar concentrations, minimizing off-target effects associated with higher dosing.
- [1] BindingDB Entry BDBM50234074 (ChEMBL4070633). US9701664, Example 39. IC50: 2.80 nM. View Source
- [2] BindingDB Entry BDBM50234073 (ChEMBL4063330). US9701664, Example 1. IC50: 44 nM. View Source
